p-NBTGR
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Overview
Description
p-Nitrobenzylthioguanosine: (p-NBTGR) is a potent inhibitor of nucleoside transport, specifically inhibiting the uptake of adenosine with a Ki value of 70 nM . This compound is known for its ability to inhibit nucleoside transport by human erythrocytes, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of p-Nitrobenzylthioguanosine involves the introduction of a nitrobenzyl group to thioguanosine. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to benzyl chloride to form p-nitrobenzyl chloride.
Thioalkylation: Reaction of p-nitrobenzyl chloride with thioguanosine under basic conditions to form p-Nitrobenzylthioguanosine.
Chemical Reactions Analysis
p-Nitrobenzylthioguanosine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
p-Nitrobenzylthioguanosine has several scientific research applications:
Chemistry: Used as a tool to study nucleoside transport mechanisms and the effects of nucleoside transport inhibition.
Biology: Employed in studies involving nucleoside metabolism and transport in various cell types.
Industry: Utilized in the development of nucleoside transport inhibitors for various applications.
Mechanism of Action
The mechanism of action of p-Nitrobenzylthioguanosine involves its binding to nucleoside transporters on the cell membrane, thereby inhibiting the uptake of nucleosides such as adenosine . This inhibition is concentration-dependent and can be antagonized by the presence of excess nucleosides . The molecular targets include nucleoside transporters, and the pathways involved are those related to nucleoside metabolism and transport .
Comparison with Similar Compounds
p-Nitrobenzylthioguanosine is unique in its potent inhibition of nucleoside transport. Similar compounds include:
Nitrobenzylthioinosine: Another potent nucleoside transport inhibitor with similar properties.
Dipyridamole: A nucleoside transport inhibitor used clinically for its vasodilatory effects.
Hexobendine: Another nucleoside transport inhibitor with applications in cardiovascular research.
Compared to these compounds, p-Nitrobenzylthioguanosine is noted for its high potency and specificity in inhibiting nucleoside transport .
Properties
IUPAC Name |
2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0 |
Source
|
Record name | NBTGR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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